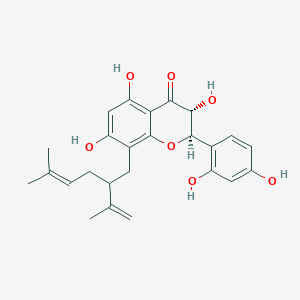
Phthalic anhydride-d4
Overview
Description
Phthalic anhydride-d4 is a deuterated form of phthalic anhydride, where four hydrogen atoms are replaced by deuterium. Its chemical formula is C8D4O3, and it is commonly used as an isotopically labeled compound in various scientific studies. Phthalic anhydride itself is a white solid that is widely used in the production of plasticizers, resins, and dyes.
Mechanism of Action
Target of Action
Phthalic anhydride-d4, also known as 1,3-Isobenzofurandione-4,5,6,7-d4, primarily targets the respiratory system . It is known to cause irritation and damage to the respiratory system if inhaled .
Mode of Action
The primary mechanism of action of this compound is through its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . Phthalic acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .
Biochemical Pathways
This compound affects the biochemical pathways through its metabolite, phthalic acid. The biodegradation of phthalates using microorganisms could play a significant role . For example, DBP, a type of phthalate, was shown to be hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .
Pharmacokinetics
Once absorbed into the body, this compound can be metabolized to phthalic acid, which may then undergo further biotransformation to form other metabolites .
Result of Action
The biological effects of this compound appear to be primarily due to its ability to undergo hydrolysis and form phthalic acid and its derivatives, rather than any direct mechanism of action of the parent compound itself . Prolonged exposure to this compound may lead to chronic effects such as asthma or other respiratory problems .
Action Environment
The action of this compound is influenced by environmental factors. It is considered to be harmful if ingested or inhaled, and prolonged exposure may lead to chronic effects such as asthma or other respiratory problems .
Biochemical Analysis
Cellular Effects
It is known to have some influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Some studies suggest that it may have anti-inflammatory effects in certain models
Metabolic Pathways
Phthalic Anhydride-d4 is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic anhydride-d4 can be synthesized by the deuteration of phthalic anhydride. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or solvents. One common method is the reaction of phthalic anhydride with deuterated water (D2O) in the presence of a catalyst.
Industrial Production Methods
The industrial production of this compound is similar to that of phthalic anhydride, with the additional step of deuteration. Phthalic anhydride is produced by the catalytic oxidation of o-xylene or naphthalene. The process involves the use of vanadium pentoxide (V2O5) as a catalyst in a gas-phase reaction with molecular oxygen. The resulting phthalic anhydride is then subjected to deuteration to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Phthalic anhydride-d4 undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic acid-d4.
Esterification: Reacts with alcohols to form phthalate esters.
Amidation: Reacts with amines to form phthalimides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Esterification: Requires alcohols and an acid catalyst, such as sulfuric acid.
Amidation: Involves the use of amines and can be catalyzed by heat or acid catalysts.
Major Products Formed
Hydrolysis: Phthalic acid-d4.
Esterification: Phthalate esters-d4.
Amidation: Phthalimides-d4.
Scientific Research Applications
Phthalic anhydride-d4 is used in various scientific research applications, including:
Chemistry: As an isotopically labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace the incorporation and transformation of phthalic anhydride in biological systems.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs containing phthalic anhydride moieties.
Industry: In the production of deuterated polymers and materials for specialized applications.
Comparison with Similar Compounds
Phthalic anhydride-d4 is unique due to its deuterium labeling, which makes it valuable for isotopic studies. Similar compounds include:
Phthalic anhydride: The non-deuterated form, widely used in industrial applications.
Phthalic acid: The hydrolyzed form of phthalic anhydride.
Phthalimide: A derivative formed by the reaction of phthalic anhydride with ammonia or amines.
This compound stands out due to its isotopic labeling, which provides unique advantages in tracing and studying chemical and biological processes.
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFSURHDFAFJT-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583761 | |
| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75935-32-9 | |
| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75935-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)


![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)






![[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate](/img/structure/B114123.png)
![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)


